molecular formula C16H12N4O2 B12608808 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione CAS No. 647826-46-8

6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione

Cat. No.: B12608808
CAS No.: 647826-46-8
M. Wt: 292.29 g/mol
InChI Key: UTBXCOUQAWMYCV-UHFFFAOYSA-N
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Description

6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenylethynyl group at the 6-position and two methyl groups at the 1 and 3 positions of the pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-dimethylpteridine-2,4(1H,3H)-dione, which is then subjected to a Sonogashira coupling reaction with phenylacetylene. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The compound can be reduced to form corresponding phenylethyl derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group may yield phenylacetic acid derivatives, while reduction can produce phenylethyl derivatives.

Scientific Research Applications

6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpteridine-2,4(1H,3H)-dione: Lacks the phenylethynyl group, making it less versatile in chemical reactions.

    6-Phenyl-1,3-dimethylpteridine-2,4(1H,3H)-dione:

Uniqueness

The presence of the phenylethynyl group in 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming new derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

647826-46-8

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

1,3-dimethyl-6-(2-phenylethynyl)pteridine-2,4-dione

InChI

InChI=1S/C16H12N4O2/c1-19-14-13(15(21)20(2)16(19)22)18-12(10-17-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3

InChI Key

UTBXCOUQAWMYCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C#CC3=CC=CC=C3

Origin of Product

United States

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